N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(13-5-6-15-16(10-13)22-12-21-15)20-11-14-4-3-7-19-17(14)23-8-1-2-9-23/h3-4,7,12-13H,1-2,5-6,8-11H2,(H,20,24)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHPLZLVJILLPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CNC(=O)C3CCC4=C(C3)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds containing imidazole and pyrrolidine moieties have been known to exhibit a broad range of biological activities. They have been used in the development of various drugs with different targets, including antibacterial, antifungal, antiviral, and anti-inflammatory agents.
Mode of Action
It’s known that the imidazole ring, a key component of this compound, is a part of many biologically active molecules and drugs. The pyrrolidine ring, another component of this compound, is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule.
Biochemical Pathways
Compounds containing imidazole and pyrrolidine moieties are known to interact with various biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Activité Biologique
N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrrolidine ring : Contributes to its pharmacological properties.
- Pyridine moiety : Often associated with diverse biological activities.
- Benzo[d]imidazole : Known for its role in various therapeutic applications.
The molecular formula is , and it has a molecular weight of approximately 302.39 g/mol.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, derivatives containing the benzo[d]imidazole core have shown promising results against various cancer cell lines. The following table summarizes the IC50 values of structurally related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | Jurkat (leukemia) | 1.61 ± 1.92 |
| N-(2-(pyrrolidin-1-yl)pyridin-3-yl)methyl derivative | Various | TBD |
These results suggest that the incorporation of the pyrrolidine and pyridine groups may enhance cytotoxicity through specific interactions with cellular targets.
Neuroprotective Effects
The inhibition of c-jun N-terminal kinase (JNK3) has been identified as a therapeutic target for neurodegenerative diseases. Compounds structurally related to this compound have demonstrated neuroprotective effects in vitro:
| Compound | % Cell Viability at 10 µM | % Cell Viability at 30 µM |
|---|---|---|
| JNK3 Inhibitor A | 84% | 16% |
| JNK3 Inhibitor B | 91% | 98% |
These findings highlight the potential of this compound in treating neurodegenerative disorders by modulating JNK3 activity.
Anticonvulsant Activity
Compounds similar to this compound have also been evaluated for anticonvulsant properties. In a study involving various analogs, certain derivatives exhibited significant protective effects against seizures:
| Compound | ED50 (mg/kg) |
|---|---|
| Compound C | 10.0 |
| N-(2-(pyrrolidin-1-yl)pyridin-3-yl)methyl derivative | TBD |
This suggests that modifications in the structure can lead to enhanced anticonvulsant activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific functional groups play crucial roles in determining the biological activity of these compounds:
- Pyrrolidine Substitution : Enhances binding affinity to target proteins.
- Pyridine Ring : Contributes to increased solubility and bioavailability.
- Benzo[d]imidazole Core : Essential for antitumor and neuroprotective activities.
Study on Antitumor Activity
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of benzo[d]imidazole and tested their efficacy against multiple cancer cell lines. The study found that modifications in the pyridine and benzo[d]imidazole components significantly influenced cytotoxicity levels.
Neuroprotection Research
Another study focused on the neuroprotective effects of similar compounds on SHSY5Y neuronal cells. The results indicated that certain substitutions could reduce oxidative stress and apoptosis in neuronal cells, highlighting the therapeutic potential of these compounds in neurodegenerative diseases.
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. For example, a common approach uses K₂CO₃ as a base in DMF under ambient conditions for nucleophilic substitution reactions. Critical parameters include:
- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency .
- Base selection : K₂CO₃ facilitates deprotonation and accelerates alkylation steps .
- Purification : Column chromatography or recrystallization ensures purity, as seen in analogous benzoimidazole syntheses .
Basic: How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with coupling constants confirming stereochemistry (e.g., pyrrolidine ring conformation) .
- IR spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1510 cm⁻¹ (C-N stretch) validate key functional groups .
- Elemental analysis : Matches experimental and calculated C/H/N ratios to confirm molecular formula .
Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis?
Methodological Answer:
Optimization strategies include:
- Temperature control : Lower temperatures (e.g., 0–25°C) reduce unwanted byproducts in sensitive steps like imidazole ring formation .
- Catalyst use : Trifluoroacetic acid (TFA) in methanol/water mixtures improves cyclization efficiency, as demonstrated in related tetrahydrobenzoimidazole syntheses .
- Stepwise monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, enabling real-time adjustments .
Advanced: What methodologies are used to assess the compound's biological activity and target interactions?
Methodological Answer:
Advanced pharmacological studies employ:
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs, using crystallographic data for validation .
- In vitro assays : Competitive binding assays (e.g., fluorescence polarization) quantify inhibition constants () against enzyme targets .
- ADMET profiling : High-throughput screening evaluates solubility, metabolic stability, and toxicity using liver microsomes and Caco-2 cell models .
Advanced: How can contradictory data in yield or bioactivity across studies be resolved?
Methodological Answer:
Contradictions often arise from variations in synthetic protocols or assay conditions. Resolution strategies include:
- Reproducibility checks : Replicating reactions with strict adherence to reported conditions (e.g., solvent purity, stoichiometry) .
- Meta-analysis : Comparing crystallographic data (e.g., PDB entries) to identify structural motifs influencing activity .
- Orthogonal assays : Validating bioactivity with alternative methods (e.g., SPR vs. ITC for binding affinity measurements) .
Advanced: What computational tools are recommended for studying the compound's reactivity or stability?
Methodological Answer:
Key tools include:
- DFT calculations : Gaussian or ORCA software models reaction pathways (e.g., hydrolysis susceptibility of the carboxamide group) .
- MD simulations : GROMACS predicts conformational stability in biological membranes or solvent environments .
- QSAR models : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with pharmacokinetic properties .
Basic: What are the common impurities or degradation products observed during synthesis?
Methodological Answer:
Typical impurities include:
- Unreacted intermediates : Residual pyridine or pyrrolidine derivatives detected via HPLC-MS .
- Oxidation byproducts : Benzoimidazole ring oxidation forms quinone-like structures, identified by UV-Vis spectroscopy at ~300 nm .
- Solvent adducts : DMF-related impurities (e.g., dimethylamine) are minimized using high-vacuum drying .
Advanced: How is regioselectivity achieved in functionalizing the tetrahydrobenzoimidazole core?
Methodological Answer:
Regioselective modification relies on:
- Protecting groups : Boc protection of the imidazole nitrogen directs electrophilic substitution to the 5-position .
- Catalytic directing : Pd-mediated C-H activation selectively functionalizes the 6-position in the presence of pyridine ligands .
- Steric control : Bulky substituents on the pyrrolidine ring hinder undesired alkylation at crowded sites .
Basic: What solvent systems are optimal for recrystallizing the compound?
Methodological Answer:
Recrystallization protocols vary:
- Polar solvents : Ethanol/water mixtures (1:1 v/v) yield high-purity crystals for X-ray diffraction .
- Aprotic mixtures : Dichloromethane/hexane (1:3) removes hydrophobic impurities .
- Temperature gradient : Slow cooling from 60°C to 4°C enhances crystal lattice formation .
Advanced: What strategies are employed to enhance the compound's metabolic stability for in vivo studies?
Methodological Answer:
Stability optimization involves:
- Isotere replacement : Substituting labile groups (e.g., replacing ester with amide) reduces hepatic clearance .
- Deuterium incorporation : Strategic deuteration at metabolic hotspots (e.g., benzylic positions) prolongs half-life .
- Prodrug design : Phosphorylation of hydroxyl groups improves aqueous solubility and delays enzymatic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
